![molecular formula C18H11BrFN5O2S B2890282 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1185013-61-9](/img/structure/B2890282.png)
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H11BrFN5O2S and its molecular weight is 460.28. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research on similar compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has demonstrated potential antitumor activity. This particular compound showed promising results against the Hela cell line, indicating its relevance in cancer research and treatment (叶姣 et al., 2015).
Antimicrobial Activities
Similar 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. Studies have found that these compounds possess good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (H. Bektaş et al., 2007).
Application in Security Ink
Another related compound, a novel V-shaped molecule involving a benzo[d]thiazol-2-yl group, has been used in developing security inks. This molecule shows potential for use as a security ink without the need for a covering reagent, owing to its morphology-dependent fluorochromism and response to mechanical force or pH stimuli (Xiao-lin Lu & M. Xia, 2016).
Corrosion Inhibition
Compounds like (3-bromo-4-fluoro-benzylidene)-[1,2,4]triazol-4-yl-amine have been studied for their role as corrosion inhibitors in acid media, suggesting that similar compounds may have applications in materials science, especially in protecting metals against corrosion (Turuvekere K. Chaitra et al., 2015).
Fluorescence Sensing
Benzothiazole and benzoxazole derivatives have been used in fluorescent probes for sensing pH and metal cations. These compounds' sensitivity to pH changes and selectivity in metal cations highlight their applications in chemical sensing technologies (K. Tanaka et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with key proteins involved in cell cycle regulation and apoptosis .
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. It has been observed that similar compounds can induce G2/M cell cycle arrest . This means that the compound prevents cells from progressing from the G2 phase to the M phase of the cell cycle, thereby inhibiting cell division .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to increase the levels of p53, a protein that plays a crucial role in preventing cancer . In response to DNA damage, p53 can trigger several pathways leading to cell cycle arrest, DNA repair, or apoptosis .
Moreover, the compound alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which play critical roles in the regulation of apoptosis . This results in apoptosis by accelerating the expression of caspases, a family of proteins that play essential roles in programmed cell death .
Result of Action
The compound’s action at the molecular and cellular levels leads to significant effects. As mentioned earlier, it induces G2/M cell cycle arrest and triggers apoptosis . These effects could potentially inhibit the growth of cancer cells and reduce the size of tumors .
properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromo-2-fluorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN5O2S/c19-10-2-3-13(11(20)6-10)25-17(21)16(23-24-25)18-22-12(7-28-18)9-1-4-14-15(5-9)27-8-26-14/h1-7H,8,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIWEZJFZHGSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=C(C=C(C=C5)Br)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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